(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
CAS No.: 121216-42-0
Cat. No.: VC21145184
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121216-42-0 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
| Standard InChI | InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1 |
| Standard InChI Key | ZNWNWWLWFCCREO-JTQLQIEISA-N |
| Isomeric SMILES | COC1=CC2=C(CC[C@@H](C2)N)C=C1 |
| SMILES | COC1=CC2=C(CCC(C2)N)C=C1 |
| Canonical SMILES | COC1=CC2=C(CCC(C2)N)C=C1 |
Introduction
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine compound that plays a significant role in the synthesis of pharmaceutical compounds. Its unique structure, featuring a methoxy group attached to the tetrahydronaphthalene ring, makes it a valuable building block in organic chemistry. This compound is known for its potential applications in both research and industrial settings, particularly in the development of specialty chemicals and materials.
Synthesis Methods
The synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reduction of the corresponding ketone or imine precursor. A common method is the catalytic hydrogenation of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Biological Activity
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibits significant biological activity, primarily acting as a selective agonist for certain serotonin receptors. It has shown activity at the 5-HT and 5-HT receptor subtypes, which are implicated in mood regulation and various neuropsychiatric conditions. The compound's structure allows it to interact effectively with these receptors, leading to potential therapeutic effects in conditions such as depression and anxiety.
| Activity | Description |
|---|---|
| Serotonin Agonism | Acts as an agonist at 5-HT and 5-HT receptors. |
| Neuroprotective | Exhibits protective effects on neuronal cells. |
| Antidepressant-like | Demonstrates potential antidepressant effects. |
| Anxiolytic Effects | Reduces anxiety-like behaviors in preclinical studies. |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as a precursor for synthesizing various specialty chemicals. |
| Material Science | Potential applications in developing new materials with specific properties. |
Comparison with Similar Compounds
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is distinct due to its chiral nature and the presence of both a methoxy group and a tetrahydronaphthalene structure. This combination of features makes it a valuable compound for stereoselective synthesis and potential therapeutic applications.
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The non-chiral version of the compound.
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7-Methoxy-2-naphthylamine: Lacks the tetrahydro structure.
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2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group.
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